Leukotriene E4

Description

Propriétés

IUPAC Name |

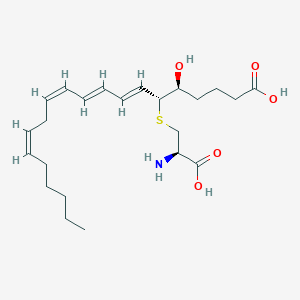

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-FRFVZSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897510 | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75715-89-8 | |

| Record name | Leukotriene E4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75715-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene E4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUKOTRIENE E4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Synthesis from Leukotriene A4 Methyl Ester

The most direct chemical synthesis involves reacting LTA4 methyl ester with cysteine:

-

Reaction Setup :

-

Hydrolysis :

-

Yield and Purity :

Isotopic Labeling for Mass Spectrometry

Stable isotope-labeled LTE4 () is synthesized for quantitative mass spectrometry:

-

Labeled Cysteine Preparation :

-

Conjugation with LTA4 Methyl Ester :

-

Purification :

Enzymatic Conversion from Cysteinyl Leukotrienes

LTE4 can be derived enzymatically from LTC4 or LTD4:

-

LTC4 → LTE4 :

-

Optimization Challenges :

Purification and Analysis Techniques

Solid-Phase Extraction (SPE)

-

Protocol :

-

Recovery Rates :

High-Performance Liquid Chromatography (HPLC)

Table 1: Comparison of LTE4 Preparation Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Chemical Synthesis | 60–70 | ≥95 | LTB4 contamination |

| Enzymatic Conversion | 40–50 | 80–90 | Enzyme instability |

| Isotopic Labeling | 50–60 | ≥98 | Cost of labeled precursors |

Challenges and Optimization Strategies

-

Byproduct Formation :

-

Stability Issues :

-

Scalability :

Analyse Des Réactions Chimiques

Metabolic Reactions

LTE<sub>4</sub> undergoes further enzymatic modifications:

Structural Data :

Receptor Interactions

Though LTE<sub>4</sub> binds weakly to classical cysteinyl leukotriene receptors (CysLT<sub>1</sub>/CysLT<sub>2</sub>), it activates unique signaling pathways:

Mechanistic Insights :

- LTE<sub>4</sub> induces sustained calcium flux in mast cells, distinct from LTD<sub>4</sub> .

- In aspirin-exacerbated respiratory disease (AERD), LTE<sub>4</sub> causes bronchoconstriction at lower thresholds than other leukotrienes .

Analytical Detection Methods

Quantification of LTE<sub>4</sub> relies on advanced techniques:

| Method | Sensitivity | Application | Reference |

|---|---|---|---|

| LC-MS/MS | 0.5 pg/mg creatinine | Clinical diagnostics (asthma, AERD) | |

| ELISA | 2.0 pg/mL | Research studies on eosinophilic inflammation |

Clinical Relevance :

- Urinary LTE<sub>4</sub> levels >241 pg/mg creatinine indicate aspirin sensitivity with 92% specificity .

- Elevated LTE<sub>4</sub> correlates with eosinophil activation in chronic eosinophilic pneumonia .

Chemical Stability and Degradation

LTE<sub>4</sub>’s stability under varying conditions:

Synthetic Routes

Total synthesis of LTE<sub>4</sub> involves stereoselective steps:

| Step | Reaction | Key Intermediate |

|---|---|---|

| 1 | Wittig olefination | (7E,9E,11Z,14Z)-Icosatetraenoic acid |

| 2 | Cysteine conjugation | 5S-hydroxy-6R-S-cysteinyl adduct |

Challenges :

Applications De Recherche Scientifique

Diagnostic Biomarker

Chronic Rhinosinusitis (CRS)

LTE4 serves as a non-invasive biomarker for assessing inflammation in patients with CRS. A study involving 153 patients demonstrated that urinary LTE4 levels were significantly higher in CRS patients compared to healthy controls (1652 vs. 1065 pg/mg creatinine, p = 0.032). Additionally, comorbid asthma was associated with elevated LTE4 levels, indicating its potential as a diagnostic tool for stratifying CRS severity based on underlying conditions .

Eosinophilic Pneumonia

In eosinophilic pneumonia (EP), increased urinary LTE4 concentrations correlate with acute exacerbations, suggesting its utility in monitoring disease activity. One study found median LTE4 levels of 719 pg/mg creatinine during exacerbations, significantly higher than those observed in asthmatics and healthy controls . This correlation emphasizes the importance of LTE4 in managing EP and potentially guiding treatment decisions.

Role in Asthma and Allergic Conditions

Asthma Phenotyping

LTE4 is crucial for phenotyping asthma, particularly in patients with type 2 inflammation. Elevated urinary LTE4 levels have been linked to poor lung function and increased eosinophilic activity, making it a valuable marker for identifying asthma subtypes that may respond to specific therapies targeting leukotriene pathways .

Aspirin-Exacerbated Respiratory Disease (AERD)

In patients with AERD, LTE4 levels rise significantly following aspirin challenges, reflecting the inflammatory response associated with this condition. The sensitivity of LTE4 changes post-challenge provides insights into the pathophysiology of AERD and aids in its diagnosis .

Therapeutic Implications

Targeting Inflammatory Pathways

Given its role in inflammation, LTE4 is a target for therapeutic interventions aimed at reducing eosinophilic inflammation in asthma and allergic diseases. Research indicates that medications inhibiting leukotriene synthesis or action can improve clinical outcomes for patients with elevated LTE4 levels .

Management of Sickle Cell Disease

LTE4 has also been implicated in sickle cell disease, where it correlates with pain episodes and acute chest syndrome. Elevated urinary LTE4 levels may serve as a predictive marker for these complications, highlighting the need for further investigation into targeted therapies that could mitigate these risks .

Data Summary Table

| Condition | Application of LTE4 | Key Findings |

|---|---|---|

| Chronic Rhinosinusitis (CRS) | Diagnostic biomarker | Higher uLTE4 levels in CRS vs. controls; influenced by asthma |

| Eosinophilic Pneumonia | Monitoring disease activity | Elevated uLTE4 during exacerbations correlates with clinical status |

| Asthma | Phenotyping and management | Elevated uLTE4 linked to poor lung function and eosinophilia |

| Aspirin-Exacerbated Respiratory Disease (AERD) | Diagnostic tool | Significant rise in uLTE4 post-aspirin challenge |

| Sickle Cell Disease | Predictive marker for complications | Correlation between uLTE4 levels and pain/acute chest syndrome |

Case Studies

-

Eosinophilic Pneumonia Management

A cohort study tracked urinary LTE4 concentrations in 30 EP patients during acute exacerbations. Results indicated that monitoring LTE4 could help predict exacerbation severity and guide corticosteroid therapy adjustments. -

Asthma Phenotyping

In a clinical trial involving 100 asthmatic patients, those with elevated urinary LTE4 were more likely to respond positively to leukotriene receptor antagonists compared to those with normal levels. -

AERD Diagnosis

A study involving aspirin challenges showed that patients with AERD exhibited a significant increase in urinary LTE4 compared to aspirin-tolerant asthmatics, reinforcing its role as a diagnostic biomarker.

Mécanisme D'action

Leukotriene E4 exerts its effects through its interactions with specific receptors on target cells. It is known to enhance endothelial cell permeability, promote bronchoconstriction, and contribute to inflammation. The molecular targets and pathways involved in its mechanism of action include the cysteinyl leukotriene receptors, which mediate its effects on smooth muscle contraction, vascular permeability, and immune cell recruitment .

Comparaison Avec Des Composés Similaires

Cysteinyl Leukotrienes: LTC4, LTD4, and LTE4

Key Findings :

Metabolites of LTE4: N-Acetyl LTE4 and 20-Hydroxy-LTE4

Key Findings :

Leukotriene B4 (LTB4): A Non-Cysteinyl Leukotriene

Key Findings :

- LTB4 drives neutrophil recruitment, whereas LTE4 focuses on eosinophil-mediated airway inflammation .

Clinical and Research Implications

LTE4 as a Biomarker

- N-ERD Diagnosis: Meta-analyses show N-ERD patients have higher baseline urinary LTE4 (uLTE4) than aspirin-tolerant asthma (ATA) patients (SMD 0.80, 95% CI 0.72–0.89) .

- Pediatric Asthma : Elevated uLTE4 correlates with asthma severity and predicts poor response to leukotriene receptor antagonists (LTRAs) .

- Limitations : Measurement heterogeneity (EIA, MS, RIA) complicates clinical standardization .

Therapeutic Targeting

- LTRAs (e.g., montelukast) : Block CysLT1 receptors, effective against LTC4/LTD4 but less so for LTE4 due to its alternative receptors .

Activité Biologique

Leukotriene E4 (LTE4) is a potent lipid mediator derived from arachidonic acid metabolism, primarily involved in inflammatory and allergic responses. It is part of the cysteinyl leukotriene (CysLT) family, which also includes leukotrienes C4 (LTC4) and D4 (LTD4). LTE4 has garnered attention due to its significant biological activities, particularly in conditions such as asthma, allergic rhinitis, and aspirin-exacerbated respiratory disease (AERD).

- Receptor Interactions : LTE4 acts through specific receptors, primarily the CysLT1 receptor. Research indicates that LTE4 can induce prolonged signaling through this receptor, affecting various cellular responses. For instance, studies have shown that LTE4 is more effective than LTD4 in regulating gene expression in human mast cells (LAD2 cells), influencing the expression of chemokines and growth factors essential for inflammatory processes .

- Eosinophil Activation : LTE4 plays a crucial role in eosinophil biology. It has been demonstrated to induce eosinophil degranulation and chemotaxis, which are critical in asthma pathophysiology. However, LTE4 may also inhibit certain eosinophil functions under specific conditions, suggesting a complex role in immune responses .

- Inflammatory Responses : LTE4 is known to enhance the permeability of blood vessels and promote mucus secretion, contributing to airway obstruction and inflammation in asthma. Its levels are significantly elevated in patients with AERD following aspirin exposure, correlating with increased eosinophil counts and exacerbated respiratory symptoms .

Table 1: Summary of Key Studies on LTE4

| Study | Findings | Methodology |

|---|---|---|

| PMC4127125 | LTE4 induces eosinophil degranulation but inhibits spontaneous EDN release | In vitro assays on human eosinophils |

| Nature Srep20461 | LTE4 regulates gene expression more potently than LTD4 in LAD2 cells | Microarray analysis post-stimulation |

| Science.gov | Elevated LTE4 levels observed in AERD patients post-aspirin challenge | Urinary immunoassays before and after aspirin administration |

Case Study: Aspirin-Exacerbated Respiratory Disease (AERD)

AERD is characterized by severe respiratory reactions following the ingestion of aspirin or other non-steroidal anti-inflammatory drugs (NSAIDs). In a study involving patients with AERD, urinary levels of LTE4 were measured before and after aspirin challenges. The results indicated a significant increase in LTE4 levels correlating with clinical symptoms such as bronchospasm and increased eosinophilic inflammation .

Clinical Implications

The biological activity of LTE4 has significant implications for therapeutic strategies targeting inflammatory diseases:

- Asthma Management : Given its role in promoting eosinophilic inflammation, targeting LTE4 signaling pathways may offer new avenues for asthma treatment.

- AERD Treatment : Understanding the mechanisms by which LTE4 exacerbates respiratory symptoms can lead to better management strategies for patients suffering from AERD.

Q & A

Q. What experimental methodologies are recommended for quantifying LTE4 in biological samples, and how do they differ in sensitivity and specificity?

LTE4 is commonly measured in urine (uLTE4) as a stable biomarker of cysteinyl leukotriene activity. Enzyme-linked immunosorbent assay (ELISA) is widely used due to its accessibility and cost-effectiveness, but it may cross-react with structurally similar metabolites, limiting specificity . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity and sensitivity, detecting LTE4 at picogram levels, but requires specialized equipment and expertise . Researchers should validate methods using standardized protocols, including internal controls (e.g., deuterated LTE4) to account for matrix effects .

Q. How can researchers standardize LTE4 measurement across studies to improve comparability?

Heterogeneity in LTE4 quantification arises from differences in sample collection (e.g., urine normalization to creatinine vs. absolute concentration), storage conditions, and assay calibration. To standardize results, adopt consensus guidelines such as those outlined in systematic reviews (e.g., PRISMA protocols) . Reporting absolute concentrations with detailed methodological appendices (e.g., extraction protocols, instrument parameters) is critical for reproducibility .

Q. What are the key biosynthetic pathways of LTE4, and how do they inform experimental models of inflammation?

LTE4 is the terminal metabolite of the 5-lipoxygenase (5-LO) pathway. Arachidonic acid is converted to LTA4, then conjugated with glutathione to form LTC4, which is sequentially metabolized to LTD4 and LTE4 via γ-glutamyl transferase and dipeptidases . In vitro models (e.g., mast cells, eosinophils) and in vivo murine asthma models are used to study LTE4 production, with knockout mice (e.g., 5-LO-deficient strains) clarifying pathway-specific contributions .

Advanced Research Questions

Q. What mechanistic insights explain the elevated uLTE4 levels in NSAID-exacerbated respiratory disease (N-ERD), and how can these guide therapeutic targeting?

N-ERD patients exhibit 2–3-fold higher baseline uLTE4 compared to aspirin-tolerant asthmatics (ATA), linked to COX-1 inhibition-driven shunting of arachidonic acid toward the 5-LO pathway . Post-aspirin challenge, uLTE4 increases further in N-ERD (SMD 0.56; 95% CI 0.26–0.85), suggesting leukotriene synthesis amplification. Targeting LTE4 receptors (e.g., GPR99) or upstream enzymes (e.g., LTC4 synthase) in preclinical models may reveal therapeutic candidates, though human trials require careful stratification by LTE4 levels .

Q. How do contradictory findings on LTE4’s role in aspirin-induced responses inform experimental design?

Despite 5-LO inhibition reducing LTE4 in some studies, post-challenge uLTE4 elevation persists in N-ERD, implying alternative pathways (e.g., transcellular metabolism or platelet-derived LTA4 conversion) . Researchers should incorporate multi-omics approaches (e.g., lipidomics profiling of plasma/urine) and cellular co-culture systems (e.g., platelet-leukocyte interactions) to dissect these mechanisms .

Q. What are the limitations of current meta-analyses on LTE4 as a diagnostic biomarker, and how can future studies address them?

Systematic reviews highlight variability in uLTE4 measurement protocols and diagnostic thresholds, limiting clinical translation . To improve meta-analysis utility, future studies should:

- Use standardized units (e.g., pg/mg creatinine).

- Report receiver operating characteristic (ROC) curves with sensitivity/specificity data.

- Blind index tests (uLTE4) from reference standards (aspirin challenge) to reduce bias .

Q. How does LTE4 interact with other inflammatory mediators (e.g., PGD2) to amplify Th2 responses, and what experimental systems model this synergy?

LTE4 synergizes with PGD2 to enhance IL-4/IL-13 production in Th2 cells via dual activation of CYSLTR1 and DP1 receptors . Co-stimulation assays in human Th2 cell lines or murine OVA-challenge models demonstrate this interaction. Researchers should quantify cytokine profiles (e.g., multiplex ELISA) and receptor blockade (e.g., montelukast for CYSLTR1) to validate pathways .

Methodological and Ethical Considerations

Q. What statistical approaches are optimal for analyzing LTE4 data in longitudinal studies?

Mixed-effects models account for within-subject variability in repeated uLTE4 measurements, while non-parametric tests (e.g., Wilcoxon signed-rank) address non-normal distributions common in small cohorts . For meta-analyses, calculate standardized mean differences (SMDs) with random-effects models to accommodate study heterogeneity .

Q. How can researchers mitigate ethical risks in LTE4 studies involving vulnerable populations (e.g., pediatric asthma)?

Protocols must include informed consent/assent, minimize invasive procedures (e.g., prioritize urine over blood sampling), and anonymize data to protect privacy . Institutional review boards (IRBs) should evaluate risks of aspirin challenges in N-ERD studies, ensuring emergency protocols for bronchospasm management .

Data Presentation Guidelines

- Tables : Include baseline uLTE4 levels (mean ± SD) stratified by cohort (N-ERD, ATA, healthy controls) .

- Figures : Use forest plots to visualize meta-analysis SMDs or boxplots for pre/post-challenge uLTE4 changes .

- Supplementary Materials : Deposit raw LC-MS/MS spectra or ELISA calibration curves in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.